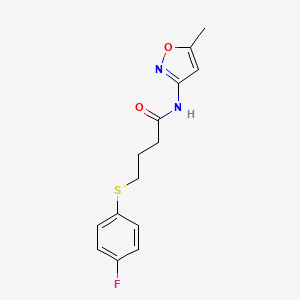

4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-10-9-13(17-19-10)16-14(18)3-2-8-20-12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKOALZPROEJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide typically involves the following steps:

Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with an appropriate butanoyl chloride derivative under basic conditions to form the thioether linkage.

Isoxazole Ring Formation: The next step involves the cyclization of a suitable precursor to form the isoxazole ring. This can be achieved through a 1,3-dipolar cycloaddition reaction.

Amide Bond Formation: The final step involves the coupling of the isoxazole derivative with an appropriate amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether and isoxazole groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide with structurally related compounds from the evidence:

Key Observations

Functional Group Impact on Activity :

- The 4-fluorophenylthio group in the target compound introduces sulfur-based electron-withdrawing effects, which may enhance reactivity compared to sulfonamide derivatives (e.g., ) or oxygen-linked analogs. This group is distinct from the sulfonyl or sulfamoyl groups in other compounds (e.g., ), which are associated with antimicrobial activity via enzyme inhibition .

- The 5-methylisoxazole moiety is a common feature in antimicrobial agents (e.g., ), suggesting the target compound may share similar mechanisms of action.

Synthetic Pathways: The target compound’s synthesis likely involves thioether formation, analogous to methods in (e.g., reaction of thioacetamides with halides). In contrast, sulfonamide derivatives () require sulfonyl chloride intermediates . Yields for similar compounds range from 55–70% (), influenced by substituent complexity and reaction conditions (e.g., solvents like DMF or methanol).

Thermal Stability :

- Melting points for isoxazole-containing compounds (e.g., 170–210°C in ) suggest moderate thermal stability, likely due to hydrogen bonding from amide groups and aromatic stacking.

Pharmacological Divergence :

- Piperidine-substituted butanamides () exhibit opioid activity, highlighting how nitrogen substituents (e.g., piperidine vs. isoxazole) dictate target specificity. The target compound’s isoxazole ring may favor antimicrobial over central nervous system activity .

Spectroscopic Differentiation :

- IR spectra of thioamide derivatives () show C=S stretching at ~1250 cm⁻¹, absent in sulfonamides. The target compound’s thioether group would lack this band, distinguishing it from thioamide analogs .

Biological Activity

4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a fluorophenyl group, a thioether linkage, and an isoxazole ring, which may contribute to its pharmacological properties.

- Molecular Formula : CHFNOS

- Molecular Weight : 281.36 g/mol

- CAS Number : 941966-69-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorophenyl group allows for π-π interactions with aromatic residues in proteins, while the thioether and isoxazole groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of these biological macromolecules, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thioether-containing compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific assays have demonstrated that this compound may inhibit the growth of various cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

There is evidence suggesting that the compound may possess anti-inflammatory properties. Compounds containing isoxazole rings are often studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies indicate that this compound could reduce COX activity, leading to decreased production of pro-inflammatory mediators.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has shown potential as a selective inhibitor of certain enzymes involved in metabolic pathways. The compound's structure suggests it may interact with active sites of target enzymes, leading to inhibition.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) revealed that treatment with the compound resulted in significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM.

- Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound led to reduced swelling and pain responses, supporting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

| Activity Type | Assay Type | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MTT Assay | ~20 | Inhibition of cell proliferation |

| Anti-inflammatory | COX Inhibition Assay | ~15 | Reduction in prostaglandin production |

| Enzyme Inhibition | Specific Enzyme Assay | ~25 | Selective inhibition of enzyme activity |

Q & A

Q. Basic

- 1H/13C-NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.2–7.8 ppm for fluorophenyl, isoxazole CH3 at δ 2.3 ppm) and carbon backbone .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, S–C aromatic ~680 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 350–500 range for related analogs) .

- Elemental Analysis : Matches experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .

How can X-ray crystallography using programs like SHELXL or ORTEP-3 determine the crystal structure, and what challenges arise in refining structures with flexible substituents?

Q. Advanced

- Method : Single-crystal diffraction data (Cu-Kα radiation) refined via SHELXL for anisotropic displacement parameters. Hydrogen bonding networks (e.g., N–H···O) are visualized using ORTEP-3 .

- Challenges : Flexible groups (e.g., butanamide chain) may cause disorder, requiring partial occupancy modeling. Twinning or low-resolution data (<1.0 Å) necessitates restraints on bond lengths/angles .

What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. anticancer)?

Q. Advanced

- Orthogonal Assays : Cross-validate using broth microdilution (MIC) for antimicrobial activity and MTT assays for cytotoxicity .

- Dose-Response Curves : Establish EC50/IC50 values to differentiate specific vs. nonspecific effects.

- Structural Controls : Compare with sulfamethoxazole derivatives to isolate the role of the 4-fluorophenylthio moiety .

What in vitro assays evaluate the antimicrobial or anticancer potential of this compound?

Q. Basic

- Antimicrobial : Agar diffusion (zone of inhibition) and microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay (IC50 in cancer cell lines like MCF-7) and apoptosis markers (caspase-3 activation) .

How can molecular docking studies investigate interactions with target enzymes like DHFR or COX?

Q. Advanced

- Protocol : Use AutoDock Vina with crystal structures (PDB: 1U72 for DHFR). Dock the compound into active sites, scoring binding affinities (ΔG < -8 kcal/mol).

- Validation : Compare with co-crystallized ligands (e.g., methotrexate) and analyze hydrogen bonds (e.g., isoxazole N···Arg70) .

What are key considerations in stability studies under varying pH and temperature conditions?

Q. Basic

- Method : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm) .

- Degradation Products : Identify using LC-MS (e.g., hydrolysis of amide to carboxylic acid) .

How to handle polymorphism or solvate formation during crystallization?

Q. Advanced

- Screening : Use solvent mixtures (e.g., ethanol/water) and varying cooling rates to isolate polymorphs.

- Characterization : Compare PXRD patterns and DSC thermograms (melting point shifts >5°C indicate polymorphism) .

How is experimental lipophilicity (logP) determined, and how does the 4-fluorophenylthio group influence this property?

Q. Basic

- Shake-Flask Method : Partition between octanol/water, quantified via UV-Vis (λmax ~270 nm).

- Impact : The electron-withdrawing fluorine increases logP by ~0.5 units compared to non-fluorinated analogs .

What metabolomics approaches identify Phase I/II metabolites, and how to address species-specific discrepancies?

Q. Advanced

- Protocol : Incubate with liver microsomes (human vs. rat), analyze via LC-MS/MS.

- Metabolites : Hydroxylation (Phase I) and glucuronidation (Phase II). Discrepancies require species-specific CYP450 isoform profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.